4-Chloro-9,10-dimethyl-12-(4-methylbenzenesulfonyl)-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
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Description
4-Chloro-9,10-dimethyl-12-(4-methylbenzenesulfonyl)-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a useful research compound. Its molecular formula is C20H20ClNO4S and its molecular weight is 405.89. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
- Synthesis and Molecular Structure : A study on the synthesis and molecular structure of a substituted 8-oxa-10-azatricyclo[7.3.1.0]tridecatetraene demonstrates the complexity involved in creating and analyzing molecules with intricate ring systems. These studies are crucial for understanding the physical and chemical properties of novel compounds, which can be applied in materials science and medicinal chemistry (Soldatenkov et al., 1996).
Environmental and Material Applications
- Transition Metal-Free Synthesis : Research on the transition metal-free one-pot cascade synthesis of tricyclic compounds from biomass-derived levulinic acid underlines the environmental benefits of synthesizing complex molecules without the use of heavy metals. This approach not only reduces potential environmental contamination but also offers a sustainable pathway for creating pharmaceuticals and materials (Jha, Naidu, & Abdelkhalik, 2013).
Drug Design and Pharmaceutical Applications
- Sterically Hindered Isomeric Forms : The synthesis, crystal, and molecular-electronic structure analysis of two new sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride explore the significance of steric hindrance in drug design. Understanding how isomeric forms interact with biological molecules can lead to the development of more effective and selective drugs (Rublova et al., 2017).
Chemical Reactions and Mechanisms
- Oxygen-Bridged Heterocycles Formation : The formation of oxygen-bridged heterocycles in specific synthesis processes highlights the potential for creating novel compounds with unique chemical properties. These compounds can be explored further for their reactivity and potential applications in organic synthesis and medicinal chemistry (Svetlik, Tureček, & Hanuš, 1988).
Analytical and Physical Chemistry
- Molecular and Electronic Structure Investigation : Studies on the molecular and electronic structure of complex molecules provide insights into their chemical behavior. Such investigations are essential for the development of new materials with specific optical, electronic, or mechanical properties (Rublova et al., 2017).
Properties
IUPAC Name |
4-chloro-9,10-dimethyl-12-(4-methylphenyl)sulfonyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO4S/c1-12-4-7-14(8-5-12)27(24,25)18-16-11-20(2,22(3)19(18)23)26-17-9-6-13(21)10-15(16)17/h4-10,16,18H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAARQGHMFIAAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2C3CC(N(C2=O)C)(OC4=C3C=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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